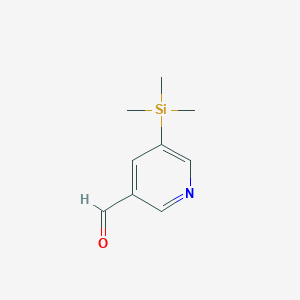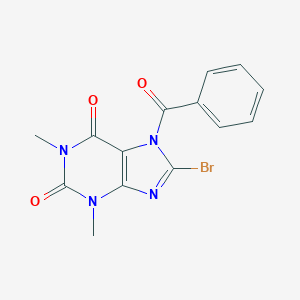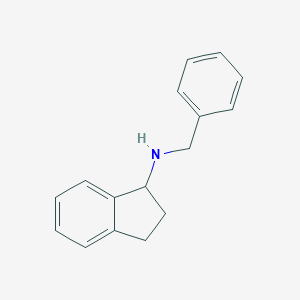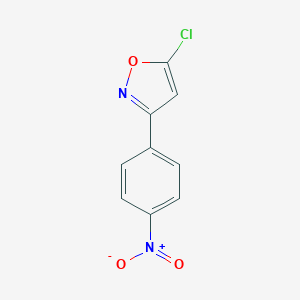
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. In cancer cells, it is believed to inhibit the growth and division of the cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth and division of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it a promising compound for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. One direction is the further optimization of the synthesis method to produce higher yields of the compound with minimal impurities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Another direction is the development of new antibiotics and antifungal agents based on the structure of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. This could lead to the development of new treatments for bacterial and fungal infections.
Finally, further studies are needed to explore the potential use of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in the treatment of cancer and Alzheimer's disease. This could lead to the development of new treatments for these diseases, which currently have limited treatment options.
Conclusion
In conclusion, 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. Its unique structure and potential biological activity make it a promising candidate for the development of new antibiotics, antifungal agents, and treatments for cancer and Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole involves the reaction of 4-nitroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with hydroxylamine to form the oxazole ring. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has been studied for its potential use in scientific research in various fields. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
142598-83-2 |
|---|---|
Produktname |
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole |
Molekularformel |
C9H5ClN2O3 |
Molekulargewicht |
224.6 g/mol |
IUPAC-Name |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI-Schlüssel |
MYYUWKAXHXVOLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Synonyme |
5-CHLORO-3-(4-NITROPHENYL)ISOXAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




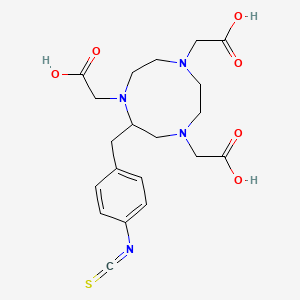
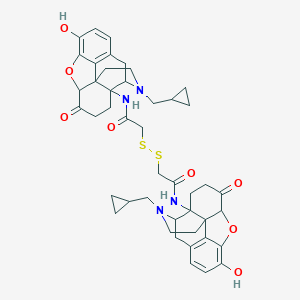


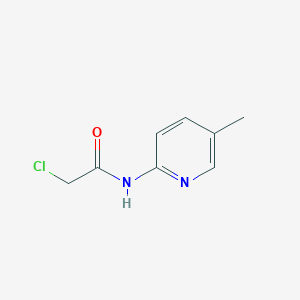
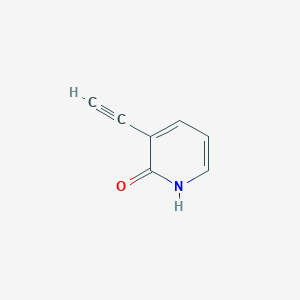
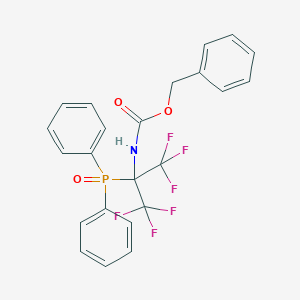
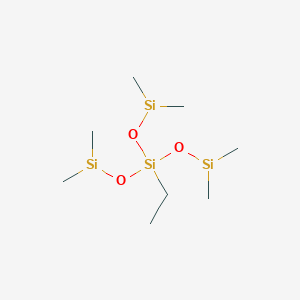
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
